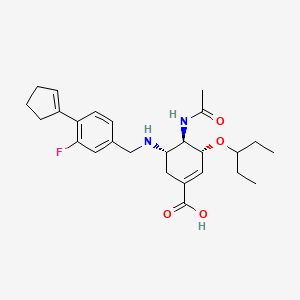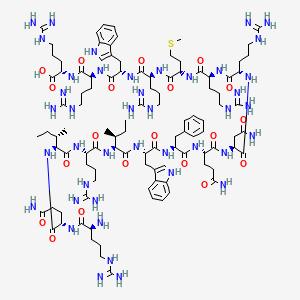![molecular formula C21H18N2O5 B12392303 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one is a complex organic compound belonging to the class of heterocyclic compounds These compounds are characterized by the presence of a nitrogen atom within a ring structure, which often imparts unique chemical and biological properties
Métodos De Preparación
The synthesis of 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 3-nitrobenzaldehyde with a suitable amine to form an imine intermediate. This intermediate then undergoes cyclization and further functionalization to yield the final product. Reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions .
Industrial production methods for such compounds usually involve optimization of the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Análisis De Reacciones Químicas
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amine group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest for their diverse chemical properties.
Biology: The compound has shown potential as an antioxidant, which could be useful in mitigating oxidative stress in biological systems.
Medicine: Research has indicated that derivatives of this compound may possess antimicrobial and anticancer properties, making them candidates for drug development.
Mecanismo De Acción
The mechanism by which 11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one exerts its effects is primarily through its interaction with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparación Con Compuestos Similares
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one can be compared with other similar compounds, such as:
para-Nitroblebbistatin: This compound is a non-phototoxic, photostable myosin inhibitor with low fluorescence, used in fluorescent imaging experiments.
Benzoquinoline derivatives: These compounds are known for their wide range of biological activities, including antioxidant and antimicrobial properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C21H18N2O5 |
|---|---|
Peso molecular |
378.4 g/mol |
Nombre IUPAC |
11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one |
InChI |
InChI=1S/C21H18N2O5/c24-17-6-2-5-15-21(17)20(12-3-1-4-13(9-12)23(25)26)14-10-18-19(11-16(14)22-15)28-8-7-27-18/h1,3-4,9-11,20,22H,2,5-8H2 |
Clave InChI |
QIBBEPCCDJOQSF-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C3=CC4=C(C=C3N2)OCCO4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


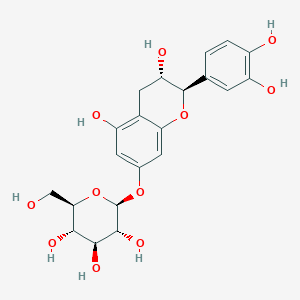
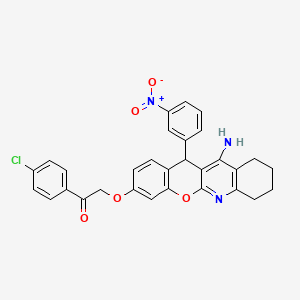

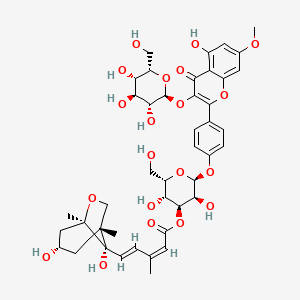
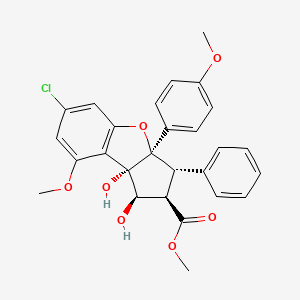

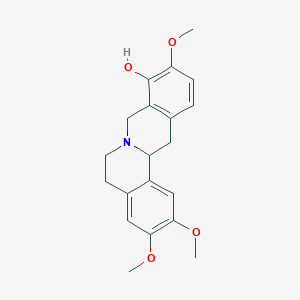
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)

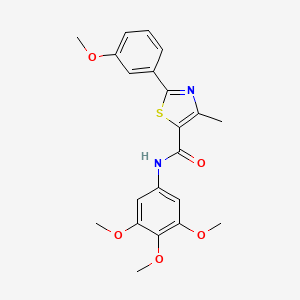
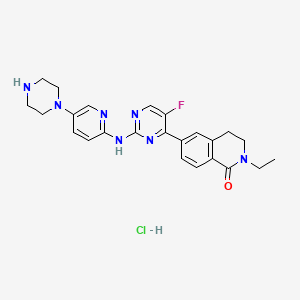
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
